molecular formula C7H3Br3O2 B1581950 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS No. 2737-22-6

2,4,6-Tribromo-3-hydroxybenzaldehyde

Cat. No.: B1581950
CAS No.: 2737-22-6
M. Wt: 358.81 g/mol
InChI Key: FAWOIFAFFUDNJX-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Br3O2. It is a derivative of benzaldehyde, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tribromo-3-hydroxybenzaldehyde is DNA . The compound binds to DNA by covalent binding . This interaction plays a crucial role in its mechanism of action, as it leads to the inhibition of protein synthesis .

Mode of Action

This compound interacts with its targets, primarily DNA, through covalent binding . This binding inhibits the synthesis of proteins, which are essential for cell growth and function . Additionally, this compound also inhibits the cellular uptake of halides such as chloride and bromide ions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein synthesis and ion transport . By inhibiting protein synthesis, the compound disrupts normal cellular function, leading to cell death . The inhibition of halide ion uptake can also disrupt cellular ion balance, further contributing to cell death .

Pharmacokinetics

Given its molecular weight of 35881 , it is likely that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the induction of cell death . This is achieved through the inhibition of protein synthesis and the disruption of cellular ion balance . Specifically, it has been shown to induce cell death in human lung cancer cells in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be at room temperature in an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and the presence of reactive gases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromo-3-hydroxybenzaldehyde can be synthesized through the bromination of 3-hydroxybenzaldehyde. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3-hydroxybenzaldehyde in large reactors, with careful control of reaction parameters to achieve high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tribromo-3-hydroxybenzaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tribromo-3-hydroxybenzaldehyde is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its mono- or dibromo counterparts. This makes it a valuable compound in synthetic chemistry and biological studies .

Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWOIFAFFUDNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181805
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2737-22-6
Record name 2,4,6-Tribromo-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2737-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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